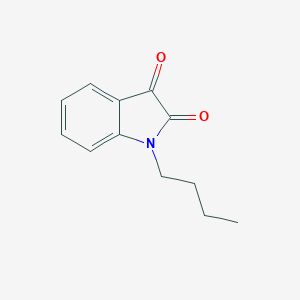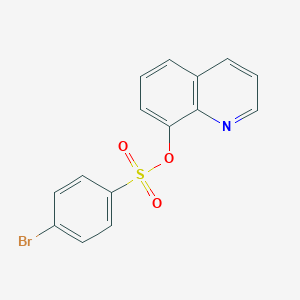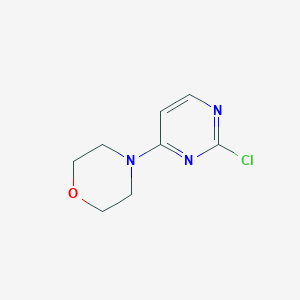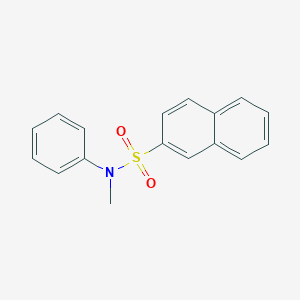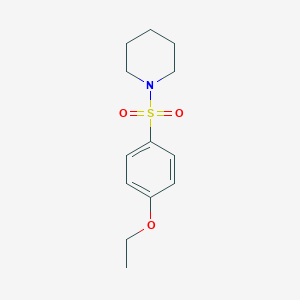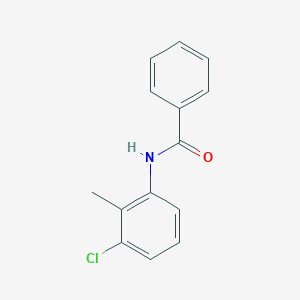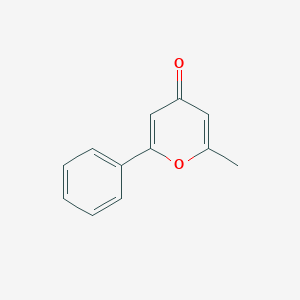
2-Methyl-6-phenyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenyl-4H-pyran-4-one, also known as MPP, is a chemical compound with the molecular formula C12H10O2. It is a yellow crystalline solid with a sweet odor and is commonly used in various scientific research applications, including as a building block for the synthesis of other compounds and as a starting material for the preparation of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-6-phenyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-6-phenyl-4H-pyran-4-one in scientific research is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. However, one limitation of using 2-Methyl-6-phenyl-4H-pyran-4-one is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-6-phenyl-4H-pyran-4-one, including further investigation of its potential anti-inflammatory, analgesic, and anticancer effects, as well as its potential use as a starting material for the synthesis of other compounds. Additionally, further studies may be needed to fully understand the mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-Methyl-6-phenyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-acetylphenol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 2-Methyl-6-phenyl-4H-pyran-4-one.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various natural products, including flavonoids and coumarins. 2-Methyl-6-phenyl-4H-pyran-4-one has also been investigated for its potential use as an anti-inflammatory and analgesic agent, as well as a potential treatment for cancer.
Propiedades
Número CAS |
1013-99-6 |
|---|---|
Nombre del producto |
2-Methyl-6-phenyl-4H-pyran-4-one |
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
PEYODCCEJQCEBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Otros números CAS |
1013-99-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
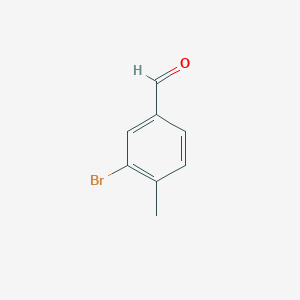
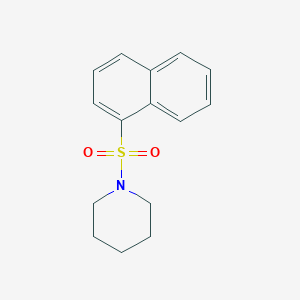
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
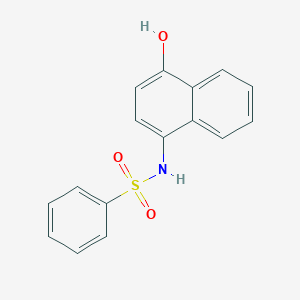
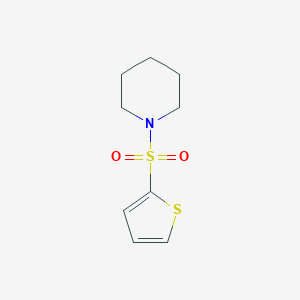
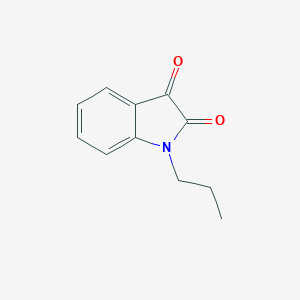
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
